3-Methoxy-2-(methoxymethyl)propanoic acid 3-Methoxy-2-(methoxymethyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 934187-35-6
VCID: VC8423397
InChI: InChI=1S/C6H12O4/c1-9-3-5(4-10-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
SMILES: COCC(COC)C(=O)O
Molecular Formula: C6H12O4
Molecular Weight: 148.16 g/mol

3-Methoxy-2-(methoxymethyl)propanoic acid

CAS No.: 934187-35-6

Cat. No.: VC8423397

Molecular Formula: C6H12O4

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-2-(methoxymethyl)propanoic acid - 934187-35-6

Specification

CAS No. 934187-35-6
Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
IUPAC Name 3-methoxy-2-(methoxymethyl)propanoic acid
Standard InChI InChI=1S/C6H12O4/c1-9-3-5(4-10-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Standard InChI Key XMVOMXPYRCBCNQ-UHFFFAOYSA-N
SMILES COCC(COC)C(=O)O
Canonical SMILES COCC(COC)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-methoxy-2-(methoxymethyl)-2-methylpropanoic acid, reflects its branched alkane backbone with two methoxy-based functional groups. The central carbon atom (C2) is bonded to a methyl group, a methoxymethyl group (-CH2_2OCH3_3), and a carboxylic acid moiety (-COOH). The third carbon (C3) hosts a methoxy group (-OCH3_3), creating a sterically crowded environment that influences reactivity .

Structural Data:

  • SMILES: CC(COC)(COC)C(=O)O

  • InChIKey: GHAPWJHHEAMCMF-UHFFFAOYSA-N

  • Molecular Formula: C7H14O4\text{C}_7\text{H}_{14}\text{O}_4

  • Molecular Weight: 162.18 g/mol

Computed Physicochemical Properties

PubChem’s computational analyses provide critical insights into its behavior:

PropertyValueMethod/Source
XLogP3-AA-0.2XLogP3 3.0
Hydrogen Bond Donors1 (carboxylic acid -OH)Cactvs 3.4.8.18
Hydrogen Bond Acceptors4Cactvs 3.4.8.18
Rotatable Bond Count5Cactvs 3.4.8.18
Exact Mass162.08920892 DaPubChem 2.2

The negative XLogP3 value (-0.2) suggests moderate hydrophilicity, likely due to the polar carboxylic acid and ether groups. The five rotatable bonds indicate conformational flexibility, which may impact its interactions in biological systems .

Synthesis and Reaction Pathways

Synthetic Strategies

While direct synthesis protocols for this compound are sparsely documented, analogous propanoic acid derivatives are typically synthesized via esterification or nucleophilic substitution reactions. For example:

  • Esterification of Carboxylic Acids: Reacting a precursor like 3-methoxy-2-(methoxymethyl)-2-methylpropanol with an oxidizing agent (e.g., KMnO4_4) under acidic conditions could yield the target acid.

  • Alkylation of Methyl Groups: Introducing methoxymethyl groups via Williamson ether synthesis, using methyl halides and alkoxide intermediates, is another plausible route .

Example Reaction Conditions:

  • Solvent: Toluene or dichloromethane (DCM)

  • Catalyst: Sulfuric acid (for esterification)

  • Temperature: Reflux (100–120°C)

  • Yield Optimization: Controlled stoichiometry and inert atmosphere .

Stability and Reactivity

The compound’s stability is influenced by its functional groups:

  • The carboxylic acid group is prone to decarboxylation at elevated temperatures.

  • Ether linkages (-OCH3_3) are generally stable under basic conditions but may cleave under strong acids.

Applications in Research and Industry

Pharmaceutical Intermediates

As a chiral building block, this compound’s branched structure makes it valuable for synthesizing enantiomerically pure drugs. For instance, it could serve as a precursor for β-amino acids or nonsteroidal anti-inflammatory drugs (NSAIDs) requiring steric hindrance to modulate activity .

Material Science

The methoxy groups enhance solubility in polar solvents, facilitating its use in polymer synthesis. Potential applications include:

  • Coating agents: Improving adhesion through hydrogen bonding.

  • Ligands in catalysis: Coordinating with metal ions in asymmetric synthesis .

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